Hydroxytebuconazole

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Hydroxytebuconazole (TEB-OH) is the main metabolite of tebuconazole (TEB), a triazole fungicide, widely used for controlling leaf spot diseases. It is reportedly used as an exposure biomarker in the detection of tebuconazole.

作用机制

Target of Action

Hydroxytebuconazole (TEB-OH) is the main metabolite of tebuconazole (TEB), a triazole fungicide . The primary target of tebuconazole is the enzyme 14-α-demethylase , which plays a crucial role in the sterol biosynthetic pathways in eukaryotes . By inhibiting this enzyme, tebuconazole disrupts the production of ergosterol, a vital component of fungal cell membranes .

Mode of Action

Tebuconazole, and by extension this compound, acts by inhibiting the biosynthesis of ergosterol . This inhibition disrupts the integrity of the fungal cell membrane, leading to cell death. The interaction of the compound with its target enzyme results in the effective control of fungal pathogens in a range of vegetables, fruits, and crops .

Biochemical Pathways

The action of tebuconazole affects the sterol biosynthetic pathway in eukaryotes . By inhibiting the enzyme 14-α-demethylase, tebuconazole prevents the conversion of lanosterol to ergosterol . This disruption leads to a deficiency of ergosterol, causing instability in the fungal cell membrane and ultimately cell death .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). In a study involving human volunteers, peak excretion rates of this compound were reached after 1.4 hours for oral administration and 21 hours for dermal administration . The mean elimination half-lives were 7.8 and 16 hours, respectively . These properties impact the bioavailability of the compound, with recoveries within 48 hours being 38% and 1% for oral and dermal administration, respectively .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the disruption of the fungal cell membrane. By inhibiting the production of ergosterol, the compound causes instability and eventual rupture of the cell membrane, leading to cell death . This action results in the effective control of various fungal pathogens.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other chemicals in the environment can affect the metabolism of tebuconazole . Additionally, factors such as temperature, pH, and moisture levels can influence the stability and efficacy of the compound.

生化分析

Biochemical Properties

Hydroxytebuconazole interacts with various enzymes and proteins. It is involved in the metabolism of tebuconazole, where cytochrome P450 (CYP) and flavin-dependent monooxygenase play a crucial role . The nature of these interactions involves hydroxylation and hydrolysis reactions .

Cellular Effects

The effects of this compound on cellular processes are not fully described. Its parent compound, tebuconazole, has been shown to interfere with CYP enzymes, leading to endocrine-disrupting effects

Molecular Mechanism

Tebuconazole, from which this compound is derived, acts by inhibiting the biosynthesis of ergosterol, a key component of fungal cell membranes

Temporal Effects in Laboratory Settings

It has been observed that this compound is rapidly excreted into urine after oral exposure, and renal elimination is considerably slower after dermal exposure .

Metabolic Pathways

This compound is involved in the metabolism of tebuconazole, with the main metabolic pathways being hydroxylation and hydrolysis reactions . The enzymes cytochrome P450 (CYP) and flavin-dependent monooxygenase are implicated in this process .

属性

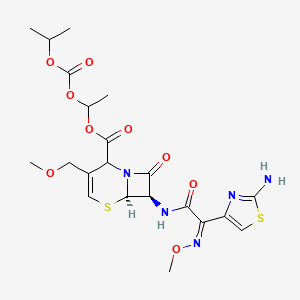

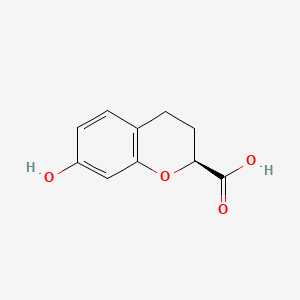

IUPAC Name |

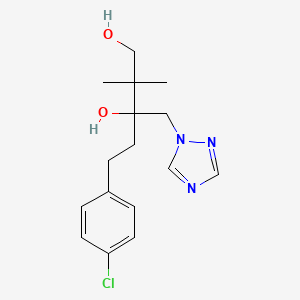

5-(4-chlorophenyl)-2,2-dimethyl-3-(1,2,4-triazol-1-ylmethyl)pentane-1,3-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22ClN3O2/c1-15(2,10-21)16(22,9-20-12-18-11-19-20)8-7-13-3-5-14(17)6-4-13/h3-6,11-12,21-22H,7-10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIKHXEKXIIAQKY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)C(CCC1=CC=C(C=C1)Cl)(CN2C=NC=N2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22ClN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50891627 |

Source

|

| Record name | 5-(4-Chlorophenyl)-2,2-dimethyl-3-[(1H-1,2,4-triazol-1-yl)methyl]pentane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50891627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.82 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

212267-64-6 |

Source

|

| Record name | 5-(4-Chlorophenyl)-2,2-dimethyl-3-[(1H-1,2,4-triazol-1-yl)methyl]pentane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50891627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the main finding of the research paper regarding hydroxytebuconazole?

A1: The research paper uses in silico models to predict the potential ecotoxicological effects of various pesticides, including this compound, on fish and crustaceans. The study suggests that this compound, a metabolite of the fungicide tebuconazole, might pose a potential risk to these aquatic organisms [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

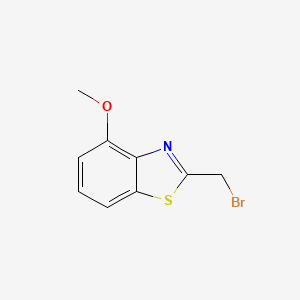

![(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-3-(4-phosphonooxyphenyl)propanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoic acid;phosphoric acid](/img/structure/B570208.png)

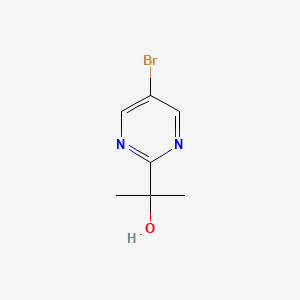

![(7Z)-10-hydroxy-7,10-dimethyl-4-prop-1-en-2-yl-14-oxabicyclo[11.2.1]hexadeca-1(16),7-diene-6,9,15-trione](/img/structure/B570212.png)